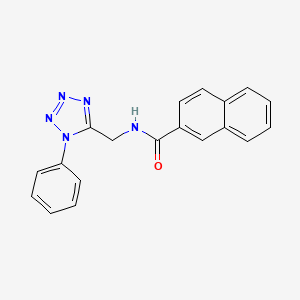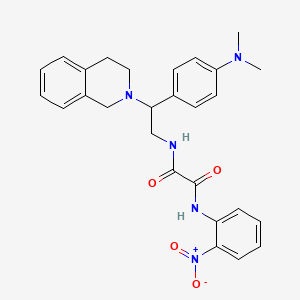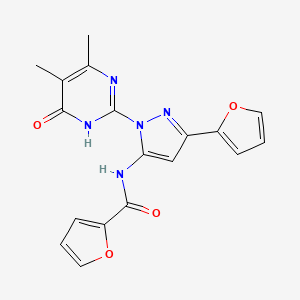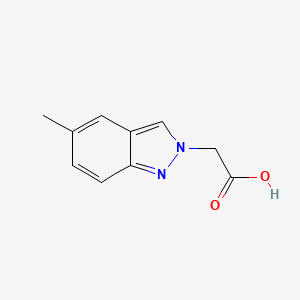
2-(5-methyl-2H-indazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-methyl-2H-indazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of compounds known as indazoles, which are heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of indazoles, including “2-(5-methyl-2H-indazol-2-yl)acetic acid”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For instance, they can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Anticancer Applications
These compounds also have potential anticancer applications . They can be used in the development of drugs for the treatment of various types of cancer. The specific mechanisms of action can vary, but they generally involve inhibiting the growth and proliferation of cancer cells.
Antidepressant Applications
Indazole-containing compounds have been found to have antidepressant properties . They can be used in the development of drugs for the treatment of depression, a common mental health disorder that can have a significant impact on a person’s quality of life.
Anti-inflammatory Applications
These compounds have been found to have anti-inflammatory properties . They can be used in the development of drugs for the treatment of various inflammatory conditions, such as arthritis and other autoimmune diseases.
Antibacterial Applications
Indazole-containing compounds have been found to have antibacterial properties . They can be used in the development of antibiotics for the treatment of bacterial infections.
Antiprotozoal Applications
These compounds have been found to have antiprotozoal properties . They can be used in the development of drugs for the treatment of diseases caused by protozoan parasites, such as malaria and leishmaniasis.
Antiviral Applications
Indazole-containing compounds have been found to have antiviral properties . They can be used in the development of antiviral drugs for the treatment of viral infections, such as HIV and influenza.
Hypoglycemic Applications
Finally, these compounds have been found to have hypoglycemic properties . They can be used in the development of drugs for the treatment of diabetes, a common metabolic disorder characterized by high blood sugar levels.
Future Directions
Indazole-containing compounds, including “2-(5-methyl-2H-indazol-2-yl)acetic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, the medicinal properties of indazole need to be explored in the future for the treatment of various pathological conditions .
properties
IUPAC Name |
2-(5-methylindazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-12(11-9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVSFGKIJPZUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2C=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

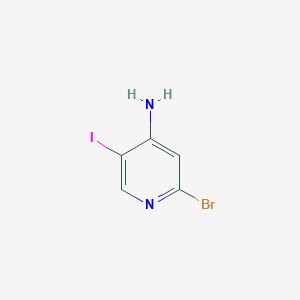
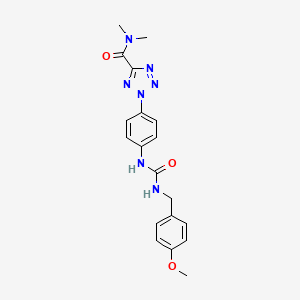
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2462498.png)
![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)
![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2462500.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2462503.png)
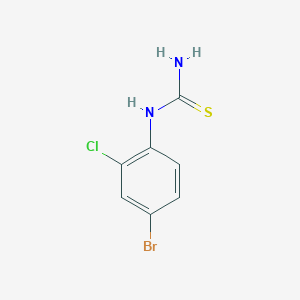

![N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B2462513.png)

